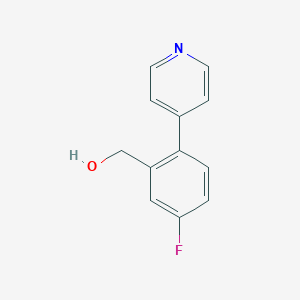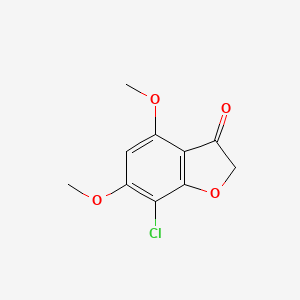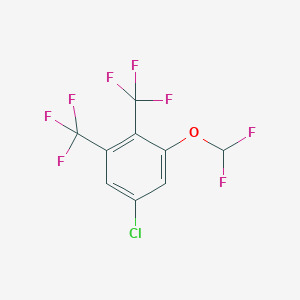
1,2-Bis(trifluoromethyl)-5-chloro-3-(difluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Bis(trifluoromethyl)-5-chloro-3-(difluoromethoxy)benzene is a fluorinated aromatic compound with the molecular formula C9H3ClF7O. This compound is characterized by the presence of trifluoromethyl groups, a chloro substituent, and a difluoromethoxy group attached to a benzene ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(trifluoromethyl)-5-chloro-3-(difluoromethoxy)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Trifluoromethylation: The trifluoromethyl groups can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Methoxylation: The difluoromethoxy group can be introduced through the reaction of the intermediate compound with difluoromethyl ether (CF2H-O-CH3) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1,2-Bis(trifluoromethyl)-5-chloro-3-(difluoromethoxy)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The aromatic ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.
科学的研究の応用
1,2-Bis(trifluoromethyl)-5-chloro-3-(difluoromethoxy)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 1,2-Bis(trifluoromethyl)-5-chloro-3-(difluoromethoxy)benzene involves its interaction with molecular targets and pathways The presence of electronegative fluorine atoms can influence the compound’s reactivity and binding affinity to various targets The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects
類似化合物との比較
Similar Compounds
1,2-Bis(trifluoromethyl)benzene: Lacks the chloro and difluoromethoxy substituents, resulting in different chemical properties.
1,4-Bis(trifluoromethyl)benzene: Similar structure but with different substitution pattern, leading to variations in reactivity and applications.
1,3-Bis(trifluoromethyl)benzene: Another isomer with distinct properties due to the different positions of the trifluoromethyl groups.
Uniqueness
1,2-Bis(trifluoromethyl)-5-chloro-3-(difluoromethoxy)benzene is unique due to the specific combination of trifluoromethyl, chloro, and difluoromethoxy substituents on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C9H3ClF8O |
|---|---|
分子量 |
314.56 g/mol |
IUPAC名 |
5-chloro-1-(difluoromethoxy)-2,3-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H3ClF8O/c10-3-1-4(8(13,14)15)6(9(16,17)18)5(2-3)19-7(11)12/h1-2,7H |
InChIキー |
HAQVVIGXNDWIIT-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1C(F)(F)F)C(F)(F)F)OC(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



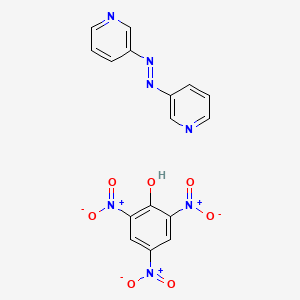

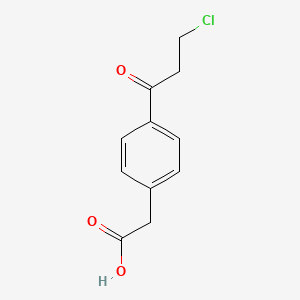

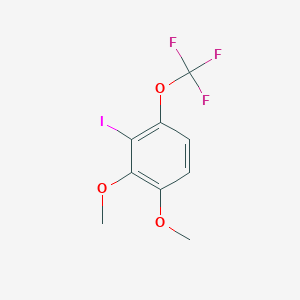


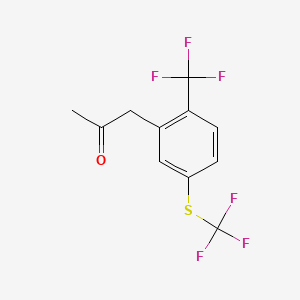

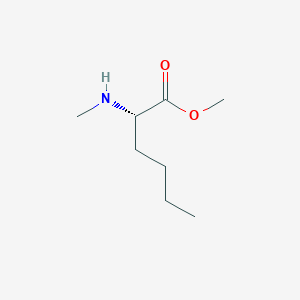
![4-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol](/img/structure/B14059741.png)
